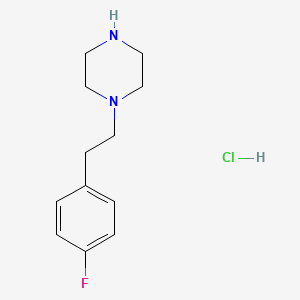

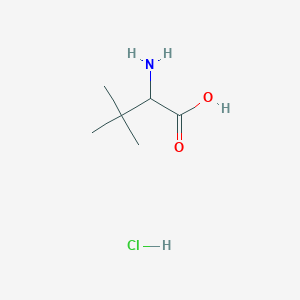

(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(furan-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(furan-2-yl)acrylamide, also known as DMF-Furfurylacrylamide, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of furan and acrylamide and has been synthesized using various methods. In

Scientific Research Applications

π-Basic Tungsten Metal Fragment Promoted Furan Dipolar Cycloadditions

The compound "(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(furan-2-yl)acrylamide" relates to furans which, when reacting with dipolarophiles like acrylonitrile under the influence of a π-basic tungsten metal fragment, undergo [3+2] dipolar cycloadditions to form 7-oxanorbornene complexes. This process involves a metal-mediated shift rendering the furan similar to a carbonyl ylide followed by 1,3-dipolar cycloaddition. These reactions play a significant role in understanding the behavior of furan derivatives in complex chemical environments (Bassett et al., 2006).

Diels-Alder and Aromatization Reactions of Furans

Diels−Alder reactions involving furan and acrylonitrile or methyl acrylate are catalyzed effectively by silica-supported Lewis acids. For 2,5-dimethylfuran, yields are influenced by aromatization products, illustrating the compound's reactivity in forming polysubstituted aromatic compounds. Such reactions and the insights from computational studies shed light on the mechanisms and potential applications of furan derivatives in synthetic chemistry (Fraile et al., 2001).

Green Organic Chemistry Synthesis

In a study exploring green organic chemistry synthesis, E-2-cyano-3(furan-2-yl) acrylamide was synthesized under microwave radiation. Filamentous marine and terrestrial-derived fungi were utilized in the ene-reduction of this compound to (R)-2-cyano-3-(furan-2-yl)propanamide, showcasing an environmentally-friendly approach to chemical synthesis and the potential biotechnological applications of furan derivatives (Jimenez et al., 2019).

Catalytic Reduction of Biomass-Derived Furanic Compounds

The catalytic reduction of furfural and 5-hydroxymethylfurfural (HMF), both key in biorefinery, is efficiently performed by heterogeneous catalysts. The process is complex, involving hydrogenation, hydrogenolysis, and rearrangement among other reactions. The versatility demonstrated in the catalytic reduction, offering products like furfuryl alcohol, tetrahydrofurfuryl alcohol, and various furanic compounds, signifies the importance of furan derivatives in biomass conversion technologies (Nakagawa et al., 2013).

properties

IUPAC Name |

(E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-10-8-12(11(2)18-10)9-15-14(16)6-5-13-4-3-7-17-13/h3-8H,9H2,1-2H3,(H,15,16)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDHAWLLXHFOPS-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(O1)C)CNC(=O)/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(furan-2-yl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2421810.png)

![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2421814.png)

![(Z)-ethyl 1-isopropyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2421815.png)

![2-[(2-Hydroxyethyl)amino]-5-nitrobenzoic acid](/img/structure/B2421821.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2421822.png)

![9-cyclohexyl-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2421828.png)

![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2421831.png)